molecular formula C18H22N2O2S B2540979 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2319638-79-2

1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2540979
CAS No.: 2319638-79-2
M. Wt: 330.45
InChI Key: RJARJWCHHMQPDY-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea (CAS 1208511-87-8) is a chemical compound with the molecular formula C18H22N2O2S and a molecular weight of 330.44 . This urea derivative features a hybrid structure incorporating both a tetrahydro-2H-pyran (oxane) ring and a thiophene heterocycle, motifs that are frequently encountered in modern medicinal chemistry . Nitrogen-containing heterocycles are of profound importance in life sciences, found in vitamins, hormones, and antibiotics. Statistically, more than 85% of all biologically active compounds are heterocycles, and over 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, underscoring their critical role in drug design and discovery . The specific molecular architecture of this compound, which combines multiple privileged heterocyclic scaffolds, makes it a valuable intermediate for researchers exploring new chemical space. It is particularly useful in pharmaceutical R&D for the synthesis and screening of novel bioactive molecules, as well as in chemical biology for studying structure-activity relationships. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-5-2-3-6-15(13)19-18(21)20-17(16-7-4-12-23-16)14-8-10-22-11-9-14/h2-7,12,14,17H,8-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJARJWCHHMQPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea, a compound featuring a urea functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C14H19N3OS
  • Molecular Weight : 273.38 g/mol

The structure consists of a urea moiety linked to a tetrahydropyran ring and a thiophene group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Urea Core : Reacting an isocyanate with an appropriate amine.
  • Introduction of the Tetrahydropyran Ring : Achieved through cyclization reactions.
  • Attachment of the Thiophenyl Group : Using nucleophilic substitution reactions.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of urea derivatives similar to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
Sorafenib (positive control)A5492.12 ± 0.18
Sorafenib (positive control)HCT-1162.25 ± 0.71

The IC50 values indicate that these compounds exhibit potent inhibitory activity comparable to established anticancer drugs, suggesting that similar derivatives may hold promise as therapeutic agents against cancer.

The proposed mechanism by which these compounds exert their biological effects includes:

  • Targeting Specific Receptors : For example, some derivatives act as selective antagonists at the κ-opioid receptor (KOR), influencing opioid signaling pathways.
  • Inducing Apoptosis in Cancer Cells : By disrupting cellular signaling pathways involved in proliferation and survival.

Study on Antiproliferative Effects

A study conducted on a series of urea derivatives demonstrated that modifications to the urea structure significantly affected their antiproliferative activities against cancer cell lines such as A549 and HCT-116. The structure–activity relationship (SAR) analysis revealed that specific substituents enhance binding affinity and biological efficacy.

Pharmacokinetics

Pharmacokinetic studies indicate that these compounds exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in vitro and in vivo. For instance, oral administration of certain analogs showed effective antagonism against KOR agonist-induced effects in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea are compared below with two closely related urea derivatives (Table 1).

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituent on Urea Nitrogen 1 Substituent on Urea Nitrogen 3 Heterocyclic Moieties Key Structural Differences
This compound (Target) o-Tolyl (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl Tetrahydro-2H-pyran, thiophene Reference compound
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea 2-Chlorophenyl (4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl Tetrahydro-2H-thiopyran (sulfur analog) Chlorine substituent, thiopyran core
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea 2-Methoxyphenyl (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl Tetrahydro-2H-pyran, thiophene Methoxy vs. methyl substituent

Key Comparative Analysis

The 2-methoxyphenyl substituent in offers stronger electron-donating properties, which may improve solubility but reduce lipophilicity relative to the o-tolyl group.

However, this substitution may reduce metabolic stability due to sulfur oxidation susceptibility. Both the target compound and retain the thiophene moiety, favoring aromatic interactions in target binding.

Physicochemical Properties :

  • Lipophilicity : The o-tolyl group (target) likely confers higher logP values than the 2-methoxyphenyl () or 2-chlorophenyl () derivatives.
  • Solubility : The methoxy group in may enhance aqueous solubility compared to the methyl or chloro substituents.

Safety and Handling :

  • Compounds like include safety guidelines such as avoiding heat sources (P210) , which may extrapolate to the target compound due to structural similarities.

Research Implications

  • Metabolic Stability : The absence of sulfur in the pyran ring (vs. ) may reduce oxidative metabolism risks, improving pharmacokinetics.
  • SAR Insights : Substitution at the phenyl group (o-tolyl vs. methoxy or chloro) provides a tunable parameter for optimizing potency and ADME properties.

Preparation Methods

Direct Urea Formation via Amine-Isocyanate Coupling

The most widely documented method involves reacting (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine with o-tolyl isocyanate under mild conditions.

Procedure:

  • Dissolve (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Add o-tolyl isocyanate (1.1 equiv) dropwise over 15 minutes.
  • Stir the reaction mixture at room temperature for 12–24 hours.
  • Quench with water, extract with DCM, dry over sodium sulfate, and concentrate.
  • Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data:

Parameter Value
Yield 68–72%
Reaction Time 12–24 hours
Solvent Dichloromethane
Purification Column Chromatography

This method prioritizes simplicity and avoids harsh conditions, making it suitable for lab-scale synthesis. However, the steric bulk of the o-tolyl group can reduce reactivity, necessitating slight excesses of isocyanate.

Stepwise Synthesis via Carbamate Intermediate

For improved selectivity, a two-step approach using a carbamate intermediate has been reported:

Step 1: Carbamate Formation

  • React (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine with triphosgene (0.33 equiv) in tetrahydrofuran (THF) at −20°C.
  • Add triethylamine (2.0 equiv) and stir for 1 hour.
  • Filter and concentrate to obtain the carbamate intermediate.

Step 2: Urea Formation

  • React the carbamate with o-toluidine (1.2 equiv) in THF at reflux (66°C) for 6 hours.
  • Isolate the product via aqueous workup and recrystallization from ethanol/water.

Key Data:

Parameter Value
Overall Yield 58–65%
Reaction Time 7 hours total
Solvent Tetrahydrofuran
Purification Recrystallization

This route mitigates side reactions but introduces additional handling of toxic reagents like triphosgene.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance reactivity by stabilizing charged intermediates. Non-polar solvents like toluene result in incomplete conversion (<40%) due to poor solubility of the amine.

Catalysis

Lewis acids such as zinc chloride (5 mol%) accelerate urea formation by activating the isocyanate electrophile. Yields improve to 78–82% under catalytic conditions.

Temperature Control

Exothermic reactions require cooling to 0°C during isocyanate addition to prevent decomposition. Elevated temperatures (40–50°C) reduce reaction times but risk uretidione byproduct formation.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.10 (m, 6H, aromatic), 4.82 (s, 1H, NH), 3.95–3.40 (m, 4H, pyran OCH2), 2.35 (s, 3H, CH3), 2.20–1.60 (m, 4H, pyran CH2).
  • HRMS (ESI): m/z calcd for C18H22N2O2S [M+H]+: 331.1445, found: 331.1448.

Purity Assessment:

  • HPLC (C18 column, 80:20 MeOH/H2O): >98% purity at 254 nm.

Comparative Analysis with Analogous Ureas

Structural analogs from the provided sources exhibit similar synthetic challenges:

Compound Key Difference Yield (%)
1-(Tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea Ethyl spacer vs. direct linkage 65–70
1-(Thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea Dual thiophene moieties 55–60

Bulkier substituents (e.g., dual thiophenes) reduce yields due to steric hindrance, whereas alkyl spacers improve accessibility.

Challenges and Limitations

  • Isocyanate Handling: o-Tolyl isocyanate is moisture-sensitive, requiring anhydrous conditions.
  • Byproduct Formation: Uretdiones and biurets may form if stoichiometry deviates.
  • Purification: Silica gel chromatography is essential due to polar byproducts.

Q & A

Q. How does the compound’s stability under oxidative or hydrolytic conditions impact its experimental handling?

  • Stability profile :
  • Oxidation : Thiophene rings oxidize to sulfoxides under H2_2O2_2; store in inert atmospheres .
  • Hydrolysis : Urea bonds degrade in acidic pH (<3); use buffered solutions (pH 7.4) for in vitro assays .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation .

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